Zoapatanol
Description
Structure
3D Structure
Properties
CAS No. |
71117-51-6 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |
InChI |
InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1 |
InChI Key |
XRDHAXIOHKTIGF-JECBFZOVSA-N |
SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Isomeric SMILES |
C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Historical Context and Traditional Uses
Zoapatanol has been utilized in traditional Mexican medicine for centuries. The plant has been recognized for its ability to induce labor and regulate menstrual cycles. Historical records indicate its use as a uterine stimulant, with pharmacological studies confirming its efficacy in increasing uterine contractility during labor .
Biological Activities
- Uterine Stimulant :
- Anti-fertility Effects :
- Toxicology :
Synthetic Methodologies
The total synthesis of this compound has been a subject of extensive research due to its complex structure and biological significance. Various synthetic strategies have been developed:
- Tsuji-Trost Allylation Reaction :
- Baeyer-Villiger Oxidation :
- Oxidative Cleavage Techniques :
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Clinical Trials : A series of clinical studies have evaluated the effects of zoapatle extracts on uterine dynamics during labor, revealing promising results that warrant further investigation into standardized formulations for clinical use .
- Synthetic Research : Recent advancements in synthetic methodologies have successfully produced this compound with high diastereoselectivity and yield, paving the way for more accessible production methods for research and therapeutic applications .
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond obstetrics:
- Herbal Medicine : As a component of herbal formulations, this compound is being explored for its broader implications in women's health, particularly for conditions related to reproductive health .
- Future Research Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including its potential anti-inflammatory and analgesic properties, which could expand its therapeutic applications significantly.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structurally Related Oxepane-Containing Compounds
Zoapatanol vs. Montanol
- Structure: Both are oxepane diterpenoids isolated from M. tomentosa. This compound contains a β,γ-unsaturated ketone side chain, while montanol differs in side-chain oxidation states .
- Activity: this compound exhibits uterotonic effects, whereas montanol's biological profile remains underexplored .
This compound vs. Heliannuols
- Structure: Heliannuols (e.g., heliannuol B and C) are sesquiterpenes with oxepane rings but lack the diterpenoid backbone of this compound .
- Activity: Heliannuols are phytotoxic and allelopathic, inhibiting plant growth, contrasting with this compound’s reproductive effects .
This compound vs. Sodwanone S
- Activity: Exhibits antitumor properties, unlike this compound’s uterotonic focus .
Functionally Related Compounds
This compound vs. Testololactone
- Structure: Testololactone is a steroidal lactone synthesized via BVO, sharing a lactone formation mechanism with this compound’s oxepane synthesis .
- Activity: Used in breast cancer treatment, targeting androgen-dependent pathways, whereas this compound acts on uterine tissue .
This compound vs. ORF 13811 (this compound Analog)
- Structure: ORF 13811 is a 3,8-dioxabicyclo[3.2.1]octane derivative, a structural analog of this compound with modified side-chain functionalization .
- Activity: Demonstrates 10-fold higher antifertility potency than this compound in guinea pig models, attributed to hydroxylation of the ketone group .
Comparison with Other Oxepane Syntheses
Clinical and Toxicological Profiles
- This compound: Efficacy: Induces uterine contractions in pregnant women (2/4 clinical studies) and cervical dilation . Toxicity: No significant toxicity observed in animal models (guinea pigs, rats) .
- ORF 13811 : Enhanced potency but uncharacterized toxicity in humans .
- Testololactone: FDA-approved for breast cancer with known side effects (e.g., hormonal imbalances) .
Preparation Methods
Suzuki Cross-Coupling and Stereochemical Control
The synthesis begins with a Suzuki cross-coupling between a boronic acid and a (Z)-α,β-unsaturated ester to establish the C1–C2 bond. This step achieves 78% yield and >95% stereoselectivity for the (Z)-configuration, critical for subsequent dihydroxylation.
Sharpless Asymmetric Dihydroxylation
An enantioselective dihydroxylation using AD-mix-β introduces the C2' and C3' stereocenters with 92% enantiomeric excess (ee). The reaction proceeds at −25°C in a tert-butanol/water system, affording the diol intermediate in 85% yield.
Horner–Wadsworth–Emmons Olefination
Intramolecular Horner–Wadsworth–Emmons olefination cyclizes the linear precursor into the oxepane ring. Employing sodium hydride in THF at 0°C, this step achieves 70% yield, with the trans-configuration of the exocyclic double bond confirmed via NOESY.
Birch Reduction and Side-Chain Elaboration
A chemoselective Birch reduction of a benzyl-protected Weinreb amide generates the primary alcohol while concurrently introducing the β,γ-unsaturated ketone. The use of liquid ammonia and lithium metal at −78°C ensures 65% yield and minimal over-reduction.
Table 1: Key Parameters for Taillier’s Synthesis
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78 | >95% (Z) |
| Dihydroxylation | AD-mix-β, −25°C | 85 | 92% ee |
| Olefination | NaH, THF, 0°C | 70 | Trans-double bond |
| Birch Reduction | Li, NH₃(l), −78°C | 65 | Chemoselective |
Tsuji Allylation for Side-Chain Introduction
Sparenberg’s doctoral work (2015) explores the enantioselective Tsuji allylation to functionalize medium-sized ethers, applying it to this compound’s synthesis.
Model System Optimization
Three model oxepane systems were synthesized to test the Tsuji allylation. Using a palladium catalyst with (R)-BINAP ligand, the allylation of a cyclic enol carbonate with a prenylboronic ester achieved 80% yield and 88% ee at −20°C.
Application to this compound
The optimized conditions were applied to a late-stage intermediate, installing the C11–C12 bond. Despite high enantioselectivity (85% ee), the reaction suffered from moderate yield (62%) due to competing β-hydride elimination.
Table 2: Tsuji Allylation Performance
| Substrate | Ligand | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Model Oxepane A | (R)-BINAP | −20 | 80 | 88 |
| This compound Intermediate | (R)-BINAP | −30 | 62 | 85 |
Nitroester-Based Racemic Synthesis
Early patents (US4221717A, CA1131237A) detail a racemic route leveraging nitroalkane chemistry.
Michael Addition and Cyclization
Methyl crotonate undergoes Michael addition with nitromethane in the presence of DBU, yielding a nitroester (74%). Cyclization via Jones oxidation forms the oxepane ring, though with poor stereocontrol (dr 1:1).
Rhodium-Catalyzed Isomerization
A rhodium(III) 2,4-pentanedionate catalyst isomerizes a diketone intermediate at 60°C in ethanol, achieving 68% yield. However, this step requires chromatographic separation of diastereomers.
Final Alkylation
Reaction of the acid derivative with 3-methyl-2-butenyllithium introduces the side-chain but results in racemic this compound (45% yield).
Table 3: Patent Synthesis Metrics
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael Addition | DBU, MeOH, rt | 74 | – |
| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 65 | dr 1:1 |
| Rh Isomerization | Rh(acac)₃, EtOH, 60°C | 68 | Diastereomers formed |
| Alkylation | 3-Me-2-butenyllithium, THF, −78°C | 45 | Racemic product |
Epoxide Isomerization and Zirconium-Mediated Additions
The RSC-published route (1985) utilizes stannic chloride-catalyzed epoxide isomerization to construct the oxepane.
Epoxide to Oxepane Conversion
Treatment of epoxy diol 21 with SnCl₄ in CH₂Cl₂ at −20°C induces ring expansion to oxepane 22 with inversion at the tertiary center (82% yield, dr 4:1).
Zirconium-Catalyzed Alkyne Functionalization
A zirconium-mediated cis-addition of trimethylaluminum to an alkyne, followed by ethylene oxide quenching, forms the E-alcohol 18 in 75% yield. This step’s stereoselectivity is critical for subsequent alkylation.
Table 4: RSC Synthesis Highlights
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Epoxide Isomerization | SnCl₄, CH₂Cl₂, −20°C | 82 | dr 4:1 |
| Zirconium Addition | Cp₂ZrCl₂, Me₃Al, ethylene oxide | 75 | E-selective |
Comparative Analysis of Synthetic Routes
Stereochemical Control
Yield Efficiency
Q & A
Q. What are the primary synthetic routes for Zoapatanol, and how do they address stereochemical control?
this compound synthesis involves multistep strategies, including key transformations like Baeyer–Villiger oxidation to construct its oxepane core. For example, Kane and Doyle (1981) utilized Baeyer–Villiger oxidation to generate a lactone intermediate critical for stereochemical fidelity . Alternative routes, such as Cookson and Liverton’s method, employ stannic chloride-catalyzed epoxide isomerization to invert tertiary carbon configuration, ensuring stereochemical accuracy . Each route emphasizes protecting group strategies (e.g., differential hydroxyl protection) to isolate intermediates and optimize yields (~75% in key steps) .
Q. What experimental evidence supports this compound’s biological activity as an antifertility agent?
this compound’s antifertility effects were validated using guinea pig contragestational models. Semi-purified extracts (Fig. 33-2, Table 33-4) demonstrated pre- and post-implantation inhibition, aligning with traditional use of Montanoa tomentosa for early pregnancy termination . Modifications to its nonenyl side chain (e.g., 5-keto to hydroxyl conversion) enhanced potency, while oxepane-to-dioxabicyclo[3.2.1]octane derivatization (e.g., compound 33) further improved activity . These studies emphasize rigorous dose-response assays and comparative evaluations to establish structure-activity relationships (SAR) .
Q. How is this compound’s structural configuration determined, and why is it critical for bioactivity?
The compound’s double-bond geometry (cis/trans) and oxepane ring conformation were resolved via NMR and X-ray crystallography. For instance, the 6,7-double bond in the side chain adopts an E-configuration, which is essential for uterine contractility modulation . Incorrect stereochemistry in synthetic analogs (e.g., epimerization at C9) reduces activity, highlighting the necessity of precise stereochemical control during synthesis .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in reported synthetic yields and stereochemical outcomes across methodologies?
Contradictions arise from divergent reaction conditions (e.g., solvent polarity, catalyst choice). For example, Chen and Rowand’s route achieved 75% yield using KCH2SOCH3/DMSO at 25°C, whereas Cookson’s method required SnCl4 catalysis for epoxide isomerization . Systematic reproducibility studies, including kinetic profiling and intermediate characterization (e.g., HPLC, mass spectrometry), are critical to identify optimal conditions .
Q. What experimental designs are used to evaluate this compound’s dual effects on uterine contractility and prostaglandin synthesis?
In vitro models (e.g., isolated uterine tissue assays) measure contractile responses to this compound, while in vivo studies track pregnancy inhibition in guinea pigs . Concurrently, prostaglandin involvement is probed via cyclooxygenase inhibitors (e.g., indomethacin), which suppress this compound-induced contractions, suggesting prostaglandin-mediated pathways . These dual approaches require controlled variables (e.g., hormone levels, gestational timing) to isolate mechanisms .
Q. What role does enzyme engineering play in optimizing this compound synthesis via Baeyer–Villiger monooxygenases (BVMOs)?
BVMOs offer regio- and enantioselectivity for lactone formation, but wild-type enzymes often lack thermostability. Protein engineering (e.g., directed evolution) modifies active-site residues to enhance stability and substrate affinity, enabling scalable synthesis . For example, mutations in Pseudomonas BVMOs improved lactone yield by 40% under industrial conditions .
Q. How can computational modeling improve SAR studies of this compound analogs?
Molecular docking and MD simulations predict analog binding to uterine prostaglandin receptors (e.g., FP receptors). For compound 33, simulations revealed hydrogen bonding between the hydroxyl group and Arg³⁰¹, explaining its enhanced potency . These models guide rational design, reducing reliance on trial-and-error synthesis .
Methodological Considerations
- Data Validation : Cross-reference synthetic yields with independent replicates and characterize intermediates via NMR/HRMS to ensure reproducibility .
- Biological Assays : Use positive controls (e.g., PGF2α for uterine contractions) and blinded scoring to mitigate bias in antifertility studies .
- Statistical Analysis : Apply ANOVA to compare analog potency, with p < 0.05 as significance threshold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
